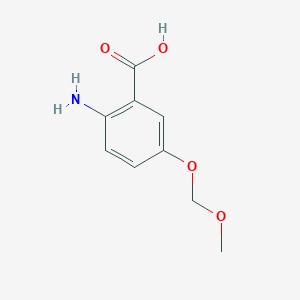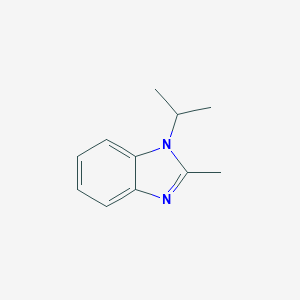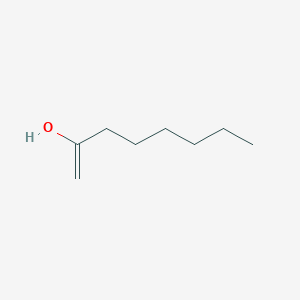
Oct-1-EN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-1-EN-2-OL is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive candidate for studying the mechanisms of various biological processes.
Applications De Recherche Scientifique
Oct-1-EN-2-OL has a wide range of applications in scientific research. It has been used as a probe for studying the binding of proteins and other biomolecules. It has also been used as a fluorescent marker for imaging biological structures. In addition, this compound has been used as a building block for synthesizing other compounds with potential biological activity.
Mécanisme D'action
The mechanism of action of Oct-1-EN-2-OL is not fully understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. This compound has been shown to bind to DNA and RNA, which may affect gene expression and protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant activity, which may protect cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory activity, which may be useful in treating various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Oct-1-EN-2-OL has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also stable under a wide range of conditions, which allows for long-term storage and use in various assays. However, this compound has some limitations for lab experiments. It can be difficult to synthesize and purify, which may limit its availability. In addition, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for Oct-1-EN-2-OL research. One area of interest is the development of new synthetic methods for producing this compound and related compounds. Another area of interest is the identification of new biological targets for this compound, which may lead to the discovery of new drugs or therapeutic agents. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields, including medicine, biotechnology, and materials science.
Conclusion
This compound is a promising compound for scientific research due to its unique structure and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its role in advancing scientific knowledge and innovation.
Propriétés
Numéro CAS |
142382-43-2 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
oct-1-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h9H,2-7H2,1H3 |
Clé InChI |
LNGYMCOWZUPVOA-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=C)O |
SMILES canonique |
CCCCCCC(=C)O |
Synonymes |
1-Octen-2-ol (9CI) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




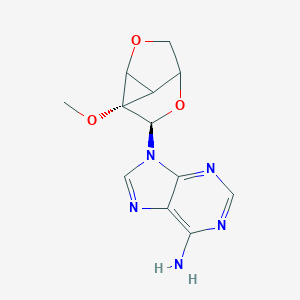


![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)

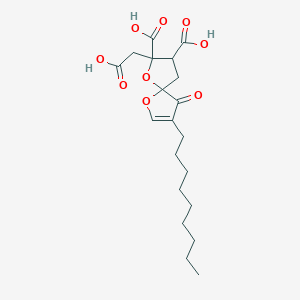
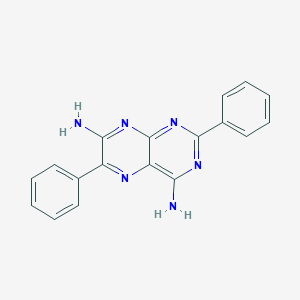

![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)
